ChE/A|A1-42-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ChE/A|A1-42-IN-1, also known as compound 28, is a potent aggregation inhibitor of cholinesterase and amyloid beta 1-42. It has excellent blood-brain barrier permeability and is considered a multi-targeted anti-Alzheimer’s disease agent. The compound has shown significant inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and amyloid beta 1-42 aggregation .
Preparation Methods
The synthesis of ChE/A|A1-42-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve organic synthesis techniques. Industrial production methods for such compounds often involve large-scale organic synthesis, purification, and quality control processes to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
ChE/A|A1-42-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
ChE/A|A1-42-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cholinesterase and amyloid beta aggregation inhibitors.
Biology: Investigated for its effects on biological systems, particularly in relation to Alzheimer’s disease.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its multi-targeted inhibitory activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurodegenerative diseases .
Mechanism of Action
The mechanism of action of ChE/A|A1-42-IN-1 involves its ability to inhibit the aggregation of cholinesterase and amyloid beta 1-42. The compound targets specific molecular pathways involved in the aggregation process, thereby preventing the formation of toxic aggregates. This inhibition is achieved through interactions with the active sites of acetylcholinesterase, butyrylcholinesterase, and amyloid beta 1-42, leading to a reduction in their aggregation .
Comparison with Similar Compounds
ChE/A|A1-42-IN-1 is unique due to its multi-targeted inhibitory activity and excellent blood-brain barrier permeability. Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase and butyrylcholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: A cholinesterase inhibitor that also modulates nicotinic receptors. This compound stands out due to its ability to inhibit both cholinesterase and amyloid beta aggregation, making it a promising candidate for Alzheimer’s disease treatment .
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-yl)morpholine |
InChI |
InChI=1S/C19H24N2O3/c1-22-17-11-14-16(12-18(17)23-2)20-15-6-4-3-5-13(15)19(14)21-7-9-24-10-8-21/h11-12H,3-10H2,1-2H3 |
InChI Key |
XAPKYBVMPJHUOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3CCCCC3=N2)N4CCOCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.